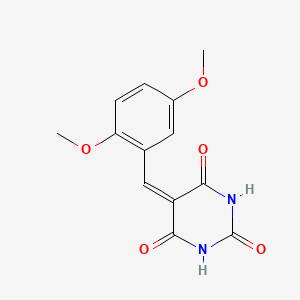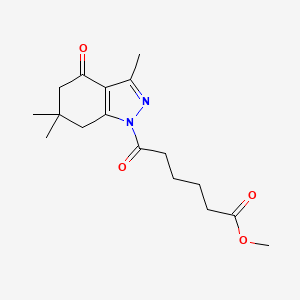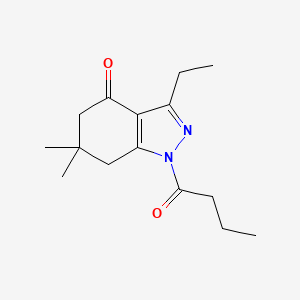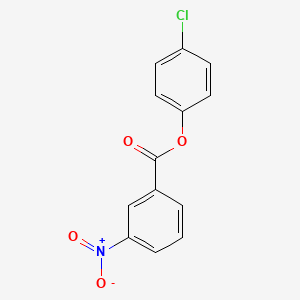
5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
説明
5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPT, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DMPT is a pyrimidine derivative that possesses a unique chemical structure, which makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects
5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antiviral and antimicrobial properties, making it a promising candidate for the development of new drugs to combat infectious diseases.
実験室実験の利点と制限
5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, 5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for research on 5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of new drugs based on the chemical structure of 5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Researchers are also investigating the potential use of 5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a diagnostic tool for cancer and other diseases. In addition, there is ongoing research on the mechanism of action of 5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, which could lead to the development of new drugs with improved efficacy and fewer side effects. Finally, researchers are exploring the potential use of 5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other drugs to enhance its therapeutic effects.
科学的研究の応用
5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. 5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.
特性
IUPAC Name |
5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-19-8-3-4-10(20-2)7(5-8)6-9-11(16)14-13(18)15-12(9)17/h3-6H,1-2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPIQTNGPKJIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328114 | |
| Record name | 5-(2,5-dimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione | |
CAS RN |
93338-08-0 | |
| Record name | 5-(2,5-dimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B3829473.png)
![3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3829477.png)
![2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione](/img/structure/B3829485.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B3829495.png)
![4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B3829502.png)
![4-[(4-acetylphenyl)amino]-1,2-naphthalenedione](/img/structure/B3829506.png)
![4-{[1-(hydroxymethyl)-2-methoxy-2-oxoethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B3829510.png)
![2-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}benzoic acid](/img/structure/B3829516.png)



